4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide
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Overview
Description
4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyloxy group, a trifluoromethoxyphenyl group, and a carbamoylamino linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 4-(benzyloxy)benzoic acid with 4-(trifluoromethoxy)aniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the benzyloxy group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-N-(phenylcarbamoyl)benzamide: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
4-(methoxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and interactions.
4-(benzyloxy)-N-({[4-(fluorophenyl]carbamoyl}amino)benzamide: Substitutes the trifluoromethoxy group with a fluorophenyl group, altering its chemical behavior.
Uniqueness
4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes the compound particularly valuable for applications requiring high specificity and potency.
Properties
IUPAC Name |
1-[(4-phenylmethoxybenzoyl)amino]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O4/c23-22(24,25)32-19-12-8-17(9-13-19)26-21(30)28-27-20(29)16-6-10-18(11-7-16)31-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,27,29)(H2,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCJRLMQCXEEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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